
Speciociliatine
Übersicht
Beschreibung
It is a stereoisomer of mitragynine and constitutes 0.00156 - 2.9% of the dried leaf material . Speciociliatine has been studied for its potential pharmacological effects, particularly its interaction with opioid receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of speciociliatine involves complex organic reactions. One of the primary methods includes the extraction from Mitragyna speciosa leaves, followed by purification processes such as chromatography. The synthetic route typically involves the formation of the indole-based alkaloid structure, which requires specific reaction conditions including controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound is primarily focused on extraction from natural sources rather than synthetic production due to the complexity of its structure. The process involves harvesting kratom leaves, drying, and then using solvents to extract the alkaloids. The extracted material is then purified to isolate this compound .
Analyse Chemischer Reaktionen
Primary Metabolic Pathways
Speciociliatine is metabolized predominantly through monooxidation and O-demethylation in hepatic systems . Key findings include:
-
Monooxidation : Generates hydroxylated metabolites, particularly at the C-7 position.
-
O-Demethylation : Occurs at methoxy groups (e.g., 9-OCH₃, 17-OCH₃), yielding catechol intermediates.
In vitro studies using liver microsomes from humans, rats, and mice demonstrated species-specific metabolic rates :
Species | Metabolic Clearance (mL/min/kg) | Major Metabolites Identified |
---|---|---|
Human | 0.7 ± 0.2 | 7-Hydroxythis compound, O-desmethyl derivatives |
Rat | 1.3 ± 0.1 | 9-O-desmethyl this compound |
Mouse | 2.1 ± 0.3 | 17-O-desmethyl this compound |
Cytochrome P450 (CYP) Enzyme Involvement
Reaction phenotyping identified CYP3A4 and CYP2D6 as the primary enzymes responsible for this compound metabolism :
Enzyme | Contribution (%) | Inhibitor Used | Metabolic Pathway Affected |
---|---|---|---|
CYP3A4 | 65 | Ketoconazole | Monooxidation, O-demethylation |
CYP2D6 | 25 | Quinidine | O-Demethylation |
CYP2C19 | 10 | (+)-N-3-Benzylnirvanol | Minor oxidation |
Fraction metabolized (f_m) calculations confirmed CYP3A4’s dominance, with a 12.5-fold higher activity than CYP2D6 in human liver microsomes .
Chemical Conversion to 7-Hydroxythis compound
This compound undergoes regioselective oxidation at C-7 under controlled conditions :
-
Acetylation : Treatment with lead tetraacetate (Pb(OAc)₄) in CH₂Cl₂ yields 7-acetoxythis compound (53% yield).
-
Hydrolysis : Base-mediated cleavage (15% NaOH/MeOH) converts the acetate to 7-hydroxythis compound (59% yield) .
Reaction Scheme :
textThis compound → Pb(OAc)₄ → 7-Acetoxythis compound → NaOH/MeOH → 7-Hydroxythis compound
This pathway mirrors the bioactivation of mitragynine to 7-hydroxymitragynine, a metabolite with enhanced µ-opioid receptor affinity .
Stability and Reactivity in Biological Matrices
This compound exhibits moderate stability in hepatocyte incubations:
-
Half-life : 120 minutes in human hepatocytes (1 µM initial concentration) .
-
Glutathione (GSH) Adducts : Detected in microsomal incubations, suggesting reactive intermediate formation during oxidation .
Comparative Pharmacokinetics
Oral administration studies in rats revealed:
-
Bioavailability : 20% for this compound vs. 3% for mitragynine .
-
AUC (0–24 hr) : 5120 nM·hr (this compound) vs. 420 nM·hr (mitragynine) in humans .
These data underscore this compound’s metabolic resilience and preferential systemic exposure compared to other kratom alkaloids.
Synthetic Modifications and Derivatives
Directed chemical modifications have yielded analogs with altered pharmacological profiles:
-
7-Substituted Derivatives : 7-Hydroxy and 7-acetoxy variants show enhanced polarity and altered receptor binding .
-
Ethyl Group Modifications : Alterations at C-20 influence stereochemistry and metabolic fate .
This comprehensive analysis highlights this compound’s complex reactivity, underpinning its role as a major bioactive component in kratom. Its metabolic and synthetic pathways offer avenues for targeted drug design and pharmacokinetic optimization.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1.1 Pain Relief and Antinociceptive Effects
Speciociliatine has been shown to exhibit significant antinociceptive (pain-relieving) effects. In preclinical studies, it demonstrated a potency comparable to morphine in pain models involving rats. The compound acts as a partial agonist at the μ-opioid receptor, with a binding affinity three times higher than that of mitragynine, another prominent kratom alkaloid .
Table 1: Comparison of Antinociceptive Effects
Compound | Binding Affinity (nM) | Antinociceptive Potency |
---|---|---|
This compound | 54.5 ± 4.4 | Similar to morphine |
Mitragynine | ~150 | Lower than morphine |
1.2 Pharmacokinetics
A pharmacokinetic study revealed that after oral administration, this compound had an absolute bioavailability of approximately 20.7% in rats. The compound showed higher systemic exposure compared to other alkaloids, indicating its potential efficacy when consumed in kratom preparations .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Volume of Distribution (L/kg) | 6.2 ± 2.3 |
Clearance (L/hr/kg) | 0.7 ± 0.2 |
Bioavailability (%) | 20.7 |
Safety Profile and Toxicity Studies
2.1 Comparative Toxicity Assessments
Research indicates that this compound has a favorable safety profile compared to mitragynine. In toxicity assessments using zebrafish embryos, this compound exhibited lower mortality rates than mitragynine at equivalent concentrations .
Table 3: Mortality Rates in Zebrafish Embryos
Concentration (μg/ml) | This compound Mortality (%) | Mitragynine Mortality (%) |
---|---|---|
100 | 100 | 100 |
50 | 16.67 | 93.33 |
25 | 13.33 | 21.67 |
Potential Applications in Substance Use Disorder
This compound's partial agonist activity at opioid receptors suggests its potential utility in managing opioid dependence and withdrawal symptoms. Studies have indicated that it may reduce voluntary alcohol intake in animal models, hinting at broader applications in treating substance use disorders .
Case Studies and Clinical Observations
Several case studies highlight the effects of kratom and its alkaloids on human health, particularly concerning neonatal abstinence syndrome due to maternal kratom use during pregnancy . These findings underscore the need for further research into the implications of this compound and its metabolites on human health.
Wirkmechanismus
Speciociliatine acts as a partial agonist at the mu-opioid receptor and has a higher binding affinity compared to mitragynine. It interacts with the mu and kappa opioid receptors, although findings are varied as to whether it functions as an agonist or a competitive antagonist at those sites. The compound exerts its effects by modulating the activity of these receptors, which are involved in pain perception and mood regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitragynine: Another major alkaloid in kratom with similar opioid receptor activity.
Speciogynine: A diastereomer of mitragynine with different pharmacological properties.
Paynantheine: Another kratom alkaloid with distinct binding affinities and activities.
Uniqueness of Speciociliatine
This compound is unique due to its higher binding affinity for the mu-opioid receptor and its partial agonist activity. This makes it a compound of interest for potential therapeutic applications with reduced side effects compared to full agonists .
Biologische Aktivität
Speciociliatine is an indole-based alkaloid derived from the kratom plant, Mitragyna speciosa, and is recognized as a significant compound within this category of substances. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
Overview of this compound
This compound is a diastereomer of mitragynine and exhibits partial μ-opioid agonist activity, with a binding affinity three times higher than that of mitragynine . It has garnered attention due to its potential effects on pain management and mood enhancement, similar to other kratom alkaloids.
Pharmacological Properties
Binding Affinity and Receptor Activity:
- This compound has been characterized as a partial agonist at μ-opioid receptors but shows no measurable agonist activity at human opioid receptors up to concentrations of 100 µM .
- Its unique pharmacological profile suggests that it may contribute to the mixed effects observed with kratom consumption, which can include stimulant-like effects at lower doses and sedative effects at higher doses.
Metabolic Pathways:
- The metabolism of this compound occurs primarily through monooxidation and O-demethylation pathways, predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 .
- In vitro studies have shown that this compound is rapidly metabolized in mouse, rat, and monkey hepatocytes, with half-lives of approximately 6.6, 8.3, and 11.2 minutes respectively. In contrast, human hepatocytes exhibited a significantly longer half-life of about 91.7 minutes .
Metabolic Stability
A study examining the metabolic stability of this compound across various species highlighted significant differences in metabolic rates. The following table summarizes the in vitro half-lives observed:
Species | Half-Life (minutes) |
---|---|
Mouse | 6.6 ± 0.2 |
Rat | 8.3 ± 1.1 |
Cynomolgus Monkey | 11.2 ± 0.7 |
Human | 91.7 ± 12.8 |
Dog | >120 |
This data indicates that while this compound is rapidly metabolized in certain preclinical species, its metabolism in humans is considerably slower, suggesting potential implications for dosing and efficacy in human applications .
Safety and Toxicology
Research into the safety profile of kratom alkaloids indicates that while high doses can lead to undesirable gastrointestinal effects and lethargy, the overall risk of severe adverse effects appears lower than that associated with traditional opioids . this compound's low abuse potential has been noted in various studies, suggesting it may serve as a safer alternative for pain management compared to more potent opioids.
Eigenschaften
IUPAC Name |
methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-MYLQJJOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574160 | |
Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14382-79-7 | |
Record name | Speciociliatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14382-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Speciociliatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPECIOCILIATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.